2-Ethoxytetrahydro-2H-pyran-3-ol

Physical Organic Chemistry Conformational Analysis Carbohydrate Modeling

2-Ethoxytetrahydro-2H-pyran-3-ol (CAS 52939-73-8) is a saturated six-membered heterocyclic compound belonging to the 2-alkoxy-3-hydroxytetrahydropyran class. It features a tetrahydropyran ring bearing an ethoxy group at the 2-position and a hydroxyl group at the 3-position, yielding the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 52939-73-8
Cat. No. B13105436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxytetrahydro-2H-pyran-3-ol
CAS52939-73-8
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCOC1C(CCCO1)O
InChIInChI=1S/C7H14O3/c1-2-9-7-6(8)4-3-5-10-7/h6-8H,2-5H2,1H3
InChIKeyZFYFFMGCWSWSDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxytetrahydro-2H-pyran-3-ol (CAS 52939-73-8): A 3-Hydroxylated Tetrahydropyran Building Block with Distinct Conformational and Reactivity Profiles for Procurement Decision-Making


2-Ethoxytetrahydro-2H-pyran-3-ol (CAS 52939-73-8) is a saturated six-membered heterocyclic compound belonging to the 2-alkoxy-3-hydroxytetrahydropyran class [1]. It features a tetrahydropyran ring bearing an ethoxy group at the 2-position and a hydroxyl group at the 3-position, yielding the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol [1]. This compound is structurally distinguished from simpler tetrahydropyran derivatives by the presence of the 3-hydroxyl moiety, which introduces a hydrogen bond donor and additional site for functionalization . It serves primarily as a synthetic intermediate in organic and medicinal chemistry, particularly for constructing complex oxygen-containing heterocycles .

1
Stereodefined trans-2-ethoxy-3-hydroxytetrahydropyran configuration enables predictable functionalization
2
3-Hydroxyl group provides a hydrogen bond donor and derivatization handle for ether/ester formation
3
Anomeric ethoxy center suited for carbohydrate mimetic studies and stereoelectronic investigations

Why Generic Tetrahydropyran Analogs Are Not Interchangeable with 2-Ethoxytetrahydro-2H-pyran-3-ol


Generic substitution among tetrahydropyran derivatives is scientifically unsound due to the profound influence of the 3-hydroxyl group on both conformational behavior and chemical reactivity. While 2-ethoxytetrahydropyran (CAS 4819-83-4) exhibits an axial preference for the alkoxy group driven by the anomeric effect [1], the introduction of the 3-hydroxyl substituent in 2-ethoxytetrahydro-2H-pyran-3-ol creates an intramolecular hydrogen bonding network that fundamentally alters the conformational equilibrium [2]. Furthermore, the presence of the hydroxyl group renders the molecule a distinct class of 2-alkoxy-3-hydroxytetrahydropyrans, which are synthesized via stereoselective routes inaccessible to non-hydroxylated analogs and exhibit regioselective reactivity patterns in nucleophilic ring-opening and derivatization reactions [3]. Substituting with a non-hydroxylated analog or a 3-hydroxylated tetrahydropyran lacking the 2-ethoxy group would therefore yield divergent synthetic outcomes and physicochemical properties, undermining reproducibility and downstream application success.

Risk 1 Non-hydroxylated analogs (e.g., 2-ethoxytetrahydropyran) lack the 3-OH hydrogen bonding network, altering conformational equilibria and solubility.
Risk 2 Tetrahydropyran-3-ol lacks the 2-ethoxy anomeric center; its reactivity and stereoelectronic profile differ fundamentally.
Risk 3 Generic tetrahydropyrans without the 2-alkoxy-3-hydroxy pattern do not support the same regioselective ring-opening pathways.

Quantitative Differentiation of 2-Ethoxytetrahydro-2H-pyran-3-ol: Conformational Energetics, Synthetic Yields, and Stereoselectivity Versus Key Analogs


Anomeric Effect Magnitude: Axial Conformational Energetics of 2-Ethoxy Substitution

In 2-ethoxytetrahydropyran (the direct non-hydroxylated analog), the ethoxy group exhibits an axial conformational preference due to the anomeric effect. Experimental determination of the ring inversion equilibrium yields an enthalpy difference (ΔH° a→e) of -0.26 kcal/mol in CD₂Cl₂ at 145–160K [1]. This axial preference of 0–1 kcal/mol is a characteristic feature of 2-alkoxytetrahydropyrans, established by NMR coupling constants and dipole moment measurements [2]. The 2-ethoxytetrahydro-2H-pyran-3-ol scaffold inherits this fundamental conformational bias, but the 3-hydroxyl group introduces additional intramolecular hydrogen bonding interactions that can modulate the equilibrium, a feature absent in 2-ethoxytetrahydropyran (CAS 4819-83-4) and tetrahydropyran-3-ol (CAS 19752-84-2) [3].

Conformational Energetics
Reported
Target inherits axial ethoxy preference (ΔH° a→e ~ -0.26 kcal/mol for 2-ethoxytetrahydropyran analog); 3-OH modulates equilibrium via H-bonding. vs. THP-3-ol: no anomeric center.
Informs ground-state geometry for stereoselective reaction design.
Analog data from 2-ethoxytetrahydropyran at 145–160 K; compound-specific NMR awaited.
Physical Organic Chemistry Conformational Analysis Carbohydrate Modeling

Synthetic Yield and Stereoselectivity: trans-2-Ethoxy-3-hydroxytetrahydropyran Formation

2-Alkoxy-3-hydroxytetrahydropyrans, including the ethoxy derivative, are synthesized via oxidation of 2,3-dihydropyran with peroxybenzoic acid or m-chloroperoxybenzoic acid in the presence of ethanol, yielding trans-2-ethoxy-3-hydroxytetrahydropyran in 65–80% yield [1]. In contrast, non-hydroxylated 2-ethoxytetrahydropyran is accessed via entirely different synthetic routes that do not introduce the stereodefined 3-hydroxyl stereocenter. The 2-alkoxy-3-hydroxytetrahydropyran scaffold exhibits trans stereochemistry as the primary kinetic product, which can subsequently undergo acid-catalyzed isomerization to an equilibrated cis/trans mixture [1]. This stereochemical profile differs markedly from tetrahydropyran-3-ol (CAS 19752-84-2), which lacks the 2-alkoxy substituent and therefore exhibits different stereoelectronic control in its formation [2].

Synthetic Yield
Head-to-head
trans-2-Ethoxy-3-hydroxytetrahydropyran: 65–80% yield (class representative). Ethoxy group balances steric/electronic effects.
Defines practical synthetic accessibility for procurement planning.
Oxidation of 2,3-dihydropyran with peroxybenzoic acid/m-CPBA in ethanol.
Synthetic Methodology Epoxide Chemistry Stereoselective Synthesis

Regioselective Nucleophilic Ring-Opening: Polar Control in Hydride Reduction

The 2-alkoxy-3,4-epoxytetrahydropyran precursors to 2-ethoxytetrahydro-2H-pyran-3-ol undergo LiAlH₄ reduction with exclusive regioselectivity: hydride attacks only the epoxide carbon remote from the 2-alkoxy substituent, yielding exclusively 2-alkoxy-3-hydroxytetrahydropyrans [1]. This regioselectivity is attributed to the polar influence of the two geminal oxygen atoms at the anomeric center, completely overriding any steric factors [1]. In contrast, non-hydroxylated 2-ethoxytetrahydropyran lacks the epoxide functionality and therefore does not exhibit this polar-controlled ring-opening behavior, while tetrahydropyran-3-ol is accessed via different routes (e.g., enzymatic reduction of tetrahydropyran-3-one [2]) that do not involve such stereoelectronic control.

Regioselective Ring-Opening
Head-to-head
LiAlH₄ reduction of 2-alkoxy-3,4-epoxytetrahydropyran: exclusive attack at remote epoxide carbon; 100% regioselectivity for 3-hydroxyl product.
Confirms predictable, high-yielding downstream derivatization.
Polar control by geminal oxygens at anomeric center overrides steric factors.
Reaction Mechanism Nucleophilic Substitution Stereoelectronic Effects

Hydrogen Bond Donor Capacity: Physicochemical Differentiation from Non-Hydroxylated Analogs

2-Ethoxytetrahydro-2H-pyran-3-ol possesses one hydrogen bond donor (the 3-OH group) and three hydrogen bond acceptors (the ring oxygen, the ethoxy oxygen, and the hydroxyl oxygen), yielding a topological polar surface area (TPSA) of 38.69 Ų and a computed LogP of 0.52 . In contrast, the non-hydroxylated analog 2-ethoxytetrahydropyran (CAS 4819-83-4) has zero hydrogen bond donors, two hydrogen bond acceptors, and a higher computed LogP of approximately 1.3 [1]. Tetrahydropyran-3-ol (CAS 19752-84-2) has one hydrogen bond donor but only two hydrogen bond acceptors and lacks the 2-ethoxy group . These differences translate to measurably distinct physicochemical profiles: 2-ethoxytetrahydro-2H-pyran-3-ol is expected to exhibit higher aqueous solubility and lower membrane permeability than 2-ethoxytetrahydropyran, while offering different hydrogen bonding patterns compared to tetrahydropyran-3-ol.

H-Bond Profile
Reported
HBD: 1, HBA: 3, TPSA: 38.69 Ų, cLogP: 0.52. vs. 2-ethoxytetrahydropyran: HBD:0, cLogP ~1.3; THP-3-ol: HBD:1, HBA:2.
Guides solubility and chromatographic method selection.
Computed values; experimental logP and solubility data not available.
Physicochemical Properties Hydrogen Bonding Solubility

Evidence-Backed Application Scenarios for 2-Ethoxytetrahydro-2H-pyran-3-ol in Research and Industrial Procurement


Synthesis of Stereodefined Carbohydrate Mimetics and Glycosyl Donors

The trans stereochemistry and axial ethoxy conformation of 2-ethoxytetrahydro-2H-pyran-3-ol make it an ideal scaffold for constructing carbohydrate mimetics and glycosyl donors. Its anomeric center mimics the stereoelectronic properties of pyranoside sugars, while the 3-hydroxyl group provides a handle for further glycosylation or functionalization [1]. The established 65–80% synthetic yield for the trans-2-alkoxy-3-hydroxytetrahydropyran class [2] ensures reproducible access to this building block for medicinal chemistry programs targeting glycomimetic drug candidates.

Chiral Building Block for Asymmetric Synthesis via Enzymatic Resolution

The presence of the stereogenic center at C3 in 2-ethoxytetrahydro-2H-pyran-3-ol enables its use as a chiral building block. Analogous 2-alkoxy-3-hydroxytetrahydropyrans have been resolved using biocatalytic methods [1], and the related tetrahydropyran-3-ol scaffold is accessible in optically active form via horse liver alcohol dehydrogenase (HLADH)-catalyzed reduction of tetrahydropyran-3-one [2]. The 2-ethoxytetrahydro-2H-pyran-3-ol scaffold thus offers a platform for accessing enantiomerically enriched intermediates for asymmetric synthesis of natural products and pharmaceuticals.

PROTAC Linker Precursor and Bioconjugation Handle

The hydroxyl group at the 3-position of 2-ethoxytetrahydro-2H-pyran-3-ol provides a reactive site for esterification, etherification, or carbamate formation, enabling its use as a linker precursor in bioconjugation and targeted protein degradation (PROTAC) applications [1]. The tetrahydropyran (THP) moiety is a well-established protecting group and linker element in PEG-based PROTACs [2]. 2-Ethoxytetrahydro-2H-pyran-3-ol offers a compact, hydroxylated THP scaffold that can serve as a starting point for constructing heterobifunctional linkers with tunable physicochemical properties (LogP = 0.52, TPSA = 38.69 Ų) .

Mechanistic Probe for Studying Anomeric and Stereoelectronic Effects

The 2-ethoxytetrahydro-2H-pyran-3-ol scaffold embodies the anomeric effect (axial ethoxy preference of 0–1 kcal/mol) and exo-anomeric effect, making it a valuable model system for fundamental studies of stereoelectronic phenomena in oxygen heterocycles [1]. The combination of the anomeric center at C2 and the hydrogen bond-donating hydroxyl at C3 enables investigation of intramolecular hydrogen bonding interactions that modulate conformational equilibria [2]. This compound thus serves as a well-defined molecular probe for academic research in physical organic chemistry and computational modeling of carbohydrate conformations.

Application
Selection Property
Validation Focus
Carbohydrate mimetics & glycosyl donors
trans Stereochemistry and anomeric ethoxy conformation
Glycosylation yield and stereochemical fidelity
Chiral building block for asymmetric synthesis
3-Hydroxyl stereocenter for resolution or derivatization
Enantiomeric purity after enzymatic or chemical resolution
PROTAC linker precursor & bioconjugation
3-OH reactive handle for ester/ether/carbamate formation
Linker stability and conjugation efficiency in biological media
Mechanistic probe for anomeric effect studies
Axial ethoxy preference and intramolecular H-bonding
NMR coupling constants and conformational equilibrium analysis

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